5-(Piperidine-1-sulfonyl)pyridin-2-amine
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Overview
Description
5-(Piperidine-1-sulfonyl)pyridin-2-amine is an organic compound that features a piperidine ring and a pyridine ring connected by a sulfonyl group
Mechanism of Action
Target of Action
The primary targets of 5-(Piperidine-1-sulfonyl)pyridin-2-amine are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These kinases are transmembrane receptor tyrosine kinases, originally discovered in anaplastic large cell lymphoma . They play a crucial role in cell growth and differentiation.
Mode of Action
This compound interacts with its targets (ALK and ROS1) by inhibiting their kinase activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cell growth and differentiation .
Biochemical Pathways
The inhibition of ALK and ROS1 by this compound affects several biochemical pathways. These pathways are primarily involved in cell growth and differentiation. The downstream effects of this inhibition can lead to the suppression of tumor growth in cancers where these kinases are overactive .
Pharmacokinetics
The compound’s piperidine moiety is known to be a common feature in many pharmaceuticals , suggesting it may have favorable ADME properties
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and differentiation. By inhibiting the activity of ALK and ROS1, this compound can disrupt the signaling pathways that promote tumor growth, potentially leading to the suppression of tumor progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidine-1-sulfonyl)pyridin-2-amine typically involves the reaction of piperidine with pyridine derivatives under specific conditions. One common method includes the use of sulfonyl chloride as a reagent to introduce the sulfonyl group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Piperidine-1-sulfonyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(Piperidine-1-sulfonyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom, similar to the pyridine ring in 5-(Piperidine-1-sulfonyl)pyridin-2-amine.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness
This compound is unique due to the presence of both piperidine and pyridine rings connected by a sulfonyl group. This structure imparts specific chemical and biological properties that are not observed in simpler compounds like piperidine or pyridine .
Properties
IUPAC Name |
5-piperidin-1-ylsulfonylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c11-10-5-4-9(8-12-10)16(14,15)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSQMRRSHUXCMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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